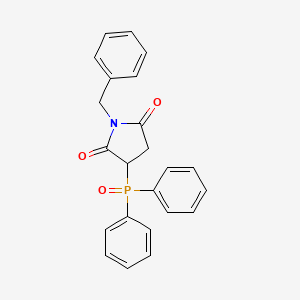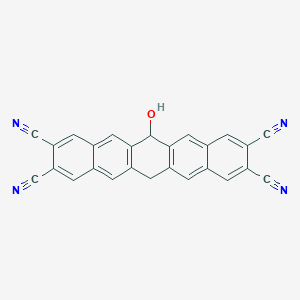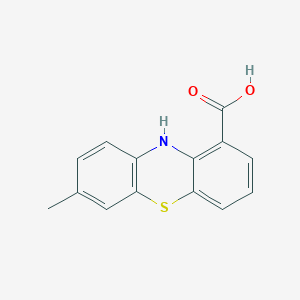
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzyl and diphenylphosphoryl groups under specific conditions. One common method involves the use of hydroxybenzotriazole and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent mixture of dimethylformamide and N-methylpyrrolidone, with diisopropylethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and iodine for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield (S)-1-benzyl-3-hydroxypyrrolidine .
Scientific Research Applications
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . . Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, leading to differences in their biological activities and applications.
Properties
CAS No. |
922729-78-0 |
|---|---|
Molecular Formula |
C23H20NO3P |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-benzyl-3-diphenylphosphorylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H20NO3P/c25-22-16-21(23(26)24(22)17-18-10-4-1-5-11-18)28(27,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI Key |
ASULWQLUHUTQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
